Midodrine

Description

Properties

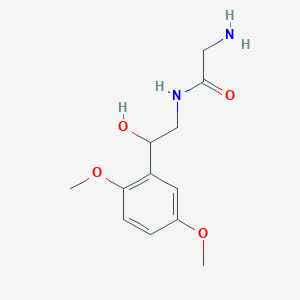

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSEFOSCHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3092-17-9 (mono-hydrochloride) | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023321 | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 4.45e+00 g/L | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42794-76-3, 133163-28-7 | |

| Record name | Midodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C, 200 - 203 °C | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Midodrine on Alpha-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midodrine is a crucial therapeutic agent for managing orthostatic hypotension. Its efficacy is rooted in its targeted action on the alpha-1 (α₁) adrenergic receptors, which are pivotal in regulating vascular tone. This technical guide provides a comprehensive examination of the mechanism of action of this compound, focusing on its active metabolite, desglythis compound. We delve into the quantitative pharmacology, downstream signaling pathways, and detailed experimental methodologies used to characterize this interaction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction: this compound and its Clinical Significance

This compound is an orally administered prodrug that undergoes systemic enzymatic hydrolysis to its pharmacologically active metabolite, desglythis compound.[1][2] Desglythis compound is a selective agonist of α₁-adrenergic receptors, which are predominantly located on the smooth muscle of peripheral arterioles and veins.[3][4] Its primary clinical application is in the treatment of symptomatic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[4] By activating α₁-adrenergic receptors, desglythis compound induces vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1][2] Notably, desglythis compound exhibits minimal penetration across the blood-brain barrier and lacks activity at cardiac beta-adrenergic receptors, thereby minimizing central nervous system side effects and direct cardiac stimulation.[4]

From Prodrug to Active Metabolite: The Conversion of this compound

The journey of this compound from administration to therapeutic effect is a classic example of prodrug pharmacology. This process ensures efficient oral bioavailability and targeted delivery of the active compound.

Quantitative Pharmacology of Desglythis compound at α₁-Adrenergic Receptor Subtypes

Table 1: Binding Affinity (Ki) of α₁-Adrenergic Receptor Agonists

| Agonist | Receptor Subtype | Ki (nM) |

| Norepinephrine | α₁ₐ | 1,260 |

| α₁ₑ | 1,580 | |

| α₁ₒ | 891 | |

| Epinephrine | α₁ₐ | 794 |

| α₁ₑ | 1,260 | |

| α₁ₒ | 501 | |

| Phenylephrine | α₁ₐ | 3,980 |

| α₁ₑ | 5,010 | |

| α₁ₒ | 2,510 |

Table 2: Potency (EC₅₀) of α₁-Adrenergic Receptor Agonists in Calcium Mobilization Assay

| Agonist | Receptor Subtype | EC₅₀ (nM) |

| Norepinephrine | α₁ₐ | 19.9 |

| α₁ₑ | 31.6 | |

| α₁ₒ | 15.8 | |

| Epinephrine | α₁ₐ | 12.6 |

| α₁ₑ | 25.1 | |

| α₁ₒ | 10.0 | |

| Phenylephrine | α₁ₐ | 158 |

| α₁ₑ | 251 | |

| α₁ₒ | 100 |

Table 3: Efficacy (Eₘₐₓ) of α₁-Adrenergic Receptor Agonists in Calcium Mobilization Assay

| Agonist | Receptor Subtype | Eₘₐₓ (% of Maximum Response) |

| Norepinephrine | α₁ₐ | 100 |

| α₁ₑ | 100 | |

| α₁ₒ | 100 | |

| Epinephrine | α₁ₐ | 100 |

| α₁ₑ | 100 | |

| α₁ₒ | 100 | |

| Phenylephrine | α₁ₐ | 100 |

| α₁ₑ | 100 | |

| α₁ₒ | 100 |

Downstream Signaling Pathways of α₁-Adrenergic Receptor Activation

Activation of α₁-adrenergic receptors by desglythis compound initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.

Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction, leading to vasoconstriction.

Experimental Protocols

The characterization of desglythis compound's interaction with α₁-adrenergic receptors relies on a suite of established in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the Ki of desglythis compound for α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α₁ₐ, α₁ₑ, or α₁ₒ adrenergic receptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled antagonist with high affinity for α₁-receptors (e.g., [³H]-prazosin) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled desglythis compound to compete with the radioligand for binding to the receptors.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the desglythis compound concentration.

-

Determine the IC₅₀ value (the concentration of desglythis compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Autonomic nervous System (Adrenergic) [pharmacology2000.com]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of desglymidodrine, the active metabolite of Midodrine

A Technical Guide to the Pharmacodynamics of Desglymidodrine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a peripherally acting alpha-1 agonist agent administered as a prodrug for the treatment of symptomatic orthostatic hypotension.[1] Following administration, this compound is rapidly and almost completely converted via enzymatic hydrolysis to its pharmacologically active metabolite, desglythis compound (also known as ST-1059).[1][2][3] This technical guide provides an in-depth review of the pharmacodynamics of desglythis compound, focusing on its mechanism of action, receptor affinity, signaling pathways, and physiological effects. The content herein is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action

Desglythis compound is a selective α1-adrenergic receptor agonist.[3] Its therapeutic effects are mediated by its binding to and activation of α1-adrenergic receptors located on the smooth muscle of both arteriolar and venous vasculature.[2][4] This activation elicits a vasoconstrictive response, leading to an increase in peripheral vascular resistance and a subsequent elevation in both systolic and diastolic blood pressure.[1][5]

A key characteristic of desglythis compound is its high degree of selectivity. It does not stimulate cardiac beta-adrenergic receptors, thus avoiding direct cardiac chronotropic or inotropic effects.[4][6] Furthermore, desglythis compound diffuses poorly across the blood-brain barrier, resulting in a lack of significant central nervous system (CNS) effects.[2][7] The pharmacological activity resides almost exclusively in the (-)-enantiomer of desglythis compound, as the (+)-enantiomer is inactive.[8][9]

Signaling Pathway

The activation of α1-adrenergic receptors by desglythis compound initiates a well-characterized intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gq alpha subunit. The downstream pathway is as follows:

-

Receptor Activation: Desglythis compound binds to the α1-adrenergic receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gq protein.

-

PLC Activation: The activated Gq-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Figure 1: Desglythis compound Signaling Pathway

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of desglythis compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Desglythis compound

This table presents the binding affinity of desglythis compound for various adrenergic receptor subtypes, expressed as the negative logarithm of the inhibitor constant (pKi). Higher values indicate greater affinity.

| Receptor Subtype | Species | pKi Value | Citation |

| α1A-Adrenergic | Rat | 5.89 | [10] |

| α1B-Adrenergic | Rat | 5.16 | [10] |

| α1D-Adrenergic | Rat | 5.78 | [10] |

| α2A-Adrenergic | Human | 5.83 | [10] |

Table 2: In Vitro Functional Potency of Desglythis compound

This table shows the potency of desglythis compound in causing vasoconstriction in isolated vascular tissues, expressed as the pD2 value (the negative logarithm of the EC50).

| Tissue Preparation | Species | pD2 Value (-log mol/L) | Citation |

| Isolated Femoral Vein | Dog | 4.64 | [10] |

| Isolated Saphenous Vein | Human | 4.48 | [10] |

Note: In vitro studies have also demonstrated that desglythis compound is approximately 15 times more potent than its parent prodrug, this compound, in producing vasoconstriction.[1]

Table 3: Clinical Hemodynamic Effects (from this compound Administration)

This table summarizes the primary clinical pharmacodynamic effect observed after oral administration of the prodrug, this compound.

| Parameter | Dose of this compound | Effect | Onset / Duration | Citation |

| Standing Systolic BP | 10 mg | ↑ 15 - 30 mmHg | Peak at 1 hour, persists for 2-3 hours | [4][7][11] |

| Heart Rate | 10 mg | No clinically significant effect | - | [4][11] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the general methodologies for key experiments used to characterize the pharmacodynamics of desglythis compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of desglythis compound for specific adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a specific human or rat adrenergic receptor subtype (e.g., α1A, α1B) are cultured and harvested. The cell membranes are isolated through differential centrifugation.

-

Assay Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (desglythis compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of desglythis compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Vasoconstriction Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of desglythis compound in producing vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: A blood vessel (e.g., rabbit thoracic aorta, human saphenous vein) is carefully dissected from a subject and cut into rings or strips.[9]

-

Organ Bath Setup: The tissue preparation is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: The tissue is connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

Cumulative Concentration-Response Curve: Once a stable baseline is achieved, desglythis compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Analysis: The increase in tension is recorded for each concentration. The data are plotted as contractile response versus the logarithm of the desglythis compound concentration. A sigmoidal curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (maximum effect).

Figure 2: General Experimental Workflows

Conclusion

Desglythis compound, the active metabolite of this compound, is a potent and selective α1-adrenergic receptor agonist. Its pharmacodynamic profile is characterized by peripheral vasoconstriction leading to a predictable and clinically useful increase in blood pressure, without significant cardiac or central nervous system side effects. The activity is known to be stereoselective, residing in the (-)-enantiomer. The well-defined mechanism of action and quantifiable physiological effects make desglythis compound an effective agent in the management of orthostatic hypotension. The experimental protocols and quantitative data presented in this guide provide a foundational resource for further research and development in this area.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. droracle.ai [droracle.ai]

- 3. Desglythis compound - Wikipedia [en.wikipedia.org]

- 4. This compound HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 9. Chiral investigation of this compound, a long-acting alpha-adrenergic stimulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. drugs.com [drugs.com]

The In Vivo Journey of Midodrine: A Technical Guide to Prodrug Activation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo activation and metabolic pathway of the prodrug midodrine. Designed for a scientific audience, this document details the conversion of this compound to its active metabolite, desglythis compound, and its subsequent metabolic fate. It includes a comprehensive summary of quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction: this compound as a Prodrug

This compound is an orally administered antihypotensive agent used for the treatment of symptomatic orthostatic hypotension.[1] It is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body.[1][2] The therapeutic effects of this compound are entirely attributable to its active metabolite, desglythis compound.[2][3] This conversion is a critical step in its mechanism of action and is central to understanding its pharmacokinetic and pharmacodynamic profile.

Prodrug Activation: The Conversion of this compound to Desglythis compound

The activation of this compound occurs via enzymatic hydrolysis, specifically through a process of deglycination.[4] This reaction involves the cleavage of the glycine moiety from the this compound molecule, yielding the active compound desglythis compound.[4][5] This conversion is rapid and extensive, occurring both in the liver and systemically.[6] While the specific enzyme responsible for this deglycination is not extensively characterized in the literature, it is attributed to the activity of various tissue and plasma amidases or esterases.

Metabolic Pathway of Desglythis compound

Following its formation, desglythis compound, a selective alpha-1 adrenergic receptor agonist, exerts its pharmacological effects by causing vasoconstriction of both arterioles and veins, leading to an increase in blood pressure.[7] Desglythis compound is then further metabolized, primarily in the liver, before excretion.[8]

The primary metabolic pathway for desglythis compound involves O-demethylation of the dimethoxybenzene ring.[9] In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for this process. CYP2D6 is the principal enzyme involved in the 5'-O-demethylation of desglythis compound, with a minor contribution from CYP1A2.[9] The resulting metabolites are then likely conjugated and excreted renally.[10]

Quantitative Pharmacokinetics

The pharmacokinetic profiles of this compound and desglythis compound have been characterized in various studies. The following tables summarize key pharmacokinetic parameters in healthy volunteers and in patients with liver cirrhosis.

Table 1: Pharmacokinetic Parameters of this compound and Desglythis compound in Healthy Adults

| Parameter | This compound | Desglythis compound | Reference |

| Bioavailability | Not applicable (prodrug) | 93% | [1] |

| Time to Peak Concentration (Tmax) | ~0.5 hours | 1-2 hours | [1] |

| Peak Plasma Concentration (Cmax) | Variable | Dose-dependent | [11] |

| Elimination Half-life (t½) | ~25 minutes | ~3-4 hours | [1][6] |

| Volume of Distribution (Vd) | Not reported | Not reported | |

| Renal Clearance | Insignificant | ~385 mL/minute (~80% by active secretion) | [2] |

| Protein Binding | Minimal | Minimal | [8] |

Table 2: Comparative Pharmacokinetics of this compound and Desglythis compound in Healthy Volunteers vs. Cirrhotic Patients

| Parameter | Healthy Volunteers (Mean ± SD) | Cirrhotic Patients (Mean ± SD) | Reference |

| This compound Cmax (ng/mL) | 9.8 ± 3.2 | 15.6 ± 5.1 | [12] |

| This compound AUC0-t (ng·h/mL) | 7.9 ± 2.1 | 14.2 ± 4.5 | [12] |

| Desglythis compound Cmax (ng/mL) | 10.3 ± 2.9 | 11.2 ± 3.8 | [12] |

| Desglythis compound AUC0-t (ng·h/mL) | 38.4 ± 8.7 | 55.3 ± 15.1 | [12] |

Experimental Protocols

In Vivo Study of this compound Metabolism in a Rat Model (Representative Protocol)

This protocol describes a typical in vivo experiment to assess the pharmacokinetics of this compound and desglythis compound in a rat model.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: this compound hydrochloride is dissolved in saline and administered orally via gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and desglythis compound are determined using a validated LC-MS/MS method (see section 5.2).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Bioanalytical Method for Quantification of this compound and Desglythis compound in Human Plasma by LC-MS/MS

This protocol is based on the method described by Ali et al. (2015).[13]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound).

-

Add 2.5 mL of methyl tert-butyl ether.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 255.2 → 237.1

-

Desglythis compound: m/z 198.1 → 180.1

-

Internal Standard: (transition specific to the chosen IS)

-

-

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, and stability.

Visualizations

This compound Metabolic Pathway

Caption: The metabolic pathway of this compound from prodrug to active metabolite and subsequent metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study of this compound.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound efficacy and pharmacokinetics in a patient with recurrent intradialytic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicine.com [medicine.com]

- 7. droracle.ai [droracle.ai]

- 8. benthamscience.com [benthamscience.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Desglythis compound | C10H15NO3 | CID 43260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic effects of this compound on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Midodrine Hydrochloride

Introduction: this compound hydrochloride is the hydrochloride salt of the prodrug this compound. Following oral administration, it is metabolized to its active form, desglythis compound, which functions as a selective alpha-1 adrenergic agonist.[1][2] This active metabolite induces vasoconstriction, leading to an increase in blood pressure.[1][3] Consequently, this compound hydrochloride is clinically used for the treatment of symptomatic orthostatic hypotension.[1][4] The synthesis of this compound has evolved from initial routes involving hazardous reagents to safer, more efficient processes suitable for industrial-scale production. This guide provides a detailed overview of the primary synthetic pathways, experimental protocols, and purification methods for this compound hydrochloride.

Chemical Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been developed, each with distinct advantages and challenges. The key starting material is often derived from 1,4-dimethoxybenzene. The primary strategies focus on constructing the ethanolamine side chain and subsequently adding the glycine amide moiety.

Route 1: The Azide Pathway

This traditional synthesis route involves the use of sodium azide, a reagent known for its explosive and toxic properties.[5][6] While effective, the inherent risks have prompted the development of safer alternatives.[5][6] The process begins with the key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol.

Logical Flow of the Azide-Based Synthesis Route

Caption: A schematic of the hazardous azide-based synthesis pathway for this compound HCl.

Experimental Protocol (Conceptual Outline):

-

Acylation: 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride (2) is reacted with chloroacetyl chloride to yield 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (3).[5][6]

-

Azidation: The chloro-acetamide intermediate (3) is then treated with sodium azide to form 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (4).[5][6] This step is particularly hazardous due to the use of sodium azide and the formation of a potentially explosive organic azide intermediate.[5][6]

-

Reduction: The azide intermediate (4) is subjected to hydrogenation, typically with a catalyst like Palladium on carbon (Pd/C), to reduce the azide group to an amine, yielding this compound free base.[5][6]

-

Salt Formation: The resulting this compound base is treated with hydrochloric acid to form the final this compound hydrochloride salt.[5][6]

Route 2: The Dibenzylamine Pathway (Safer Alternative)

To circumvent the dangers associated with the azide route, a safer process utilizing dibenzylamine as a protecting group for the terminal amine was developed.[5][6] This method avoids the use of sodium azide entirely.[5]

Logical Flow of the Dibenzylamine-Based Synthesis Route

Caption: A schematic of the safer dibenzylamine synthesis pathway for this compound HCl.

Experimental Protocol:

-

Preparation of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (in situ):

-

Charge a reaction vessel with 15.5 g of 1-(2,5-dimethoxyphenyl)-2-amino-ethanol hydrochloride, 115 ml of methylene chloride, and 100 ml of water.[5]

-

Stir at 25-30°C to create a clear two-phase mixture.[5]

-

Cool the mixture to 5-10°C and add a solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water.[5]

-

Add 8.0 ml of chloroacetyl chloride dropwise, maintaining the temperature at 5-10°C.[5]

-

After addition, adjust the pH to 3-6 and allow the mixture to warm to 25-30°C. The resulting methylene chloride solution containing the product is used directly in the next step.[5]

-

-

Preparation of 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide:

-

Preparation of this compound Base (Hydrogenolysis):

-

Charge an autoclave with 15.0 g of the dibenzylamino intermediate, 200 ml of ethanol, and 1.5 g of 5% Pd/C catalyst.[6]

-

Flush the system with nitrogen, then hydrogen. Pressurize with hydrogen to 4-6 bar.[5][6]

-

After cooling, filter the catalyst through Celite.[5]

-

Distill about half of the ethanol. Upon cooling, this compound base crystallizes and is isolated by filtration.[5]

-

-

Preparation of this compound Hydrochloride:

Route 3: Synthesis from 1,4-Dimethoxybenzene

This route provides an alternative starting point and proceeds through a novel ketoazide intermediate. It begins with a Friedel-Crafts acylation of 1,4-dimethoxybenzene.[8][9]

Experimental Protocol:

-

Synthesis of 1-(2′,5′-dimethoxyphenyl)-2-chloroethanone:

-

In a 2-liter flask, dissolve 60.0 g of 1,4-dimethoxybenzene in 300 ml of dry dichloromethane.[8]

-

Add 63.7 g of anhydrous AlCl₃.[8]

-

Cool the solution to 0-5°C and slowly add a solution of 49.0 g of chloroacetyl chloride in 150 ml of dry dichloromethane over 2 hours.[8]

-

Stir for 4 hours at room temperature, then pour into a mixture of crushed ice and 126 ml of concentrated HCl.[8]

-

Separate the organic phase, extract the aqueous phase with dichloromethane, and combine the organic fractions.[8]

-

Wash the combined organic phase with water, 10% aq. NaOH, and water again, then dry over anhydrous sodium sulfate.[8]

-

Evaporate the solvent under reduced pressure to yield the product as a yellow solid.[8]

-

-

Subsequent Steps:

-

The resulting 1-(2′,5′-dimethoxyphenyl)-2-chloroethanone is then converted to the intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone by reaction with sodium azide.[8][9]

-

This ketoazide intermediate undergoes reduction to form this compound.[8][9] The process can also involve protection of the amine group (e.g., with a Boc group), followed by reduction and final deprotection with HCl to yield this compound hydrochloride.[8]

-

Quantitative Data Summary

The efficiency and outcomes of the described synthetic routes can be compared through their reported yields and the physical properties of the products.

Table 1: Comparison of this compound Synthesis Routes

| Step/Product | Route 2 (Dibenzylamine) | Route 3 (from 1,4-Dimethoxybenzene) |

|---|---|---|

| Intermediate Yield | 71% (this compound Base)[5] | 64% (1-(2′,5′-dimethoxyphenyl)-2-chloroethanone)[8] |

| Final Product Yield | 96% (this compound HCl from base)[5] | 80-85% (Crude this compound HCl)[8][9] |

| Overall Yield | - | - |

Table 2: Physicochemical Properties of this compound and Intermediates

| Compound | Melting Point (°C) |

|---|---|

| This compound Base | 105.8 - 106.8[5] |

| This compound Hydrochloride | 200.8 - 201.8[5] |

| this compound Hydrochloride (from Route 3) | 190 - 192[8] |

Purification of this compound Hydrochloride

The final purity of this compound hydrochloride is critical for its use as an active pharmaceutical ingredient (API). Crystallization is the primary method for purification.

Purification Workflow

The general workflow for purifying crude this compound hydrochloride involves dissolution in a suitable solvent system, optional treatment with activated charcoal to remove colored impurities, followed by crystallization, filtration, and drying.

General Purification and Isolation Workflow

Caption: A flowchart illustrating the typical purification process for this compound HCl.

Experimental Protocol for Recrystallization (Form A)

This protocol describes a method to obtain a specific crystalline form (Form A) of this compound hydrochloride with high purity.[10][11]

-

Dissolution: In a round-bottom flask, take 20 g of this compound Hydrochloride, 200 mL of isopropyl alcohol, and 40 mL of water.[10]

-

Charcoal Treatment: Stir the mixture at 40-50°C for 15 to 30 minutes. Add 0.70 g of activated charcoal and continue stirring for another 15 to 30 minutes at the same temperature.[10]

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove the charcoal.[10]

-

Crystallization: Stir the filtrate at 25-35°C for one hour, then cool further and stir at 5-15°C for another hour to complete crystallization.[10]

-

Isolation and Drying: Filter the solid product. Dry the solid first at 25-35°C for 2 hours, then at 55-60°C for 2 to 3 hours, and finally at 85-90°C.[10] This process yields crystalline Form A with a purity of about 99% or more by HPLC.[11]

Purity Analysis

The purity of the final this compound hydrochloride product is assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.[12][13][14] Regulatory standards, such as the USP monograph, define acceptable limits for impurities.[15] Typical specifications limit individual known impurities to the low tenths of a percent (e.g., not more than 0.5%) and total impurities to below 1.0%.[3][15] Common process-related impurities and degradation products that are monitored include desglythis compound (the active metabolite) and precursors from the synthetic route.[3]

References

- 1. drugs.com [drugs.com]

- 2. clinician.com [clinician.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound. A new agent in the management of idiopathic orthostatic hypotension and Shy-Drager syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6444851B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. A process for the preparation of this compound - Patent 1234817 [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US6201153B1 - Synthesis of this compound HCI from a novel intermediate 1-(2â²,5â²-dimethoxyphenyl)-2-azidoethanone - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. patents.justia.com [patents.justia.com]

- 11. US20220144754A1 - Process for preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uspnf.com [uspnf.com]

Midodrine's Effect on Vascular Tone and Peripheral Resistance: A Technical Guide

Introduction

Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist primarily indicated for the treatment of severe symptomatic orthostatic hypotension due to autonomic dysfunction.[1][2] It functions as a prodrug, meaning it is converted into its active form within the body to exert its therapeutic effects.[3] This document provides a detailed technical overview of this compound's mechanism of action, its quantifiable effects on vascular tone and peripheral resistance, and the experimental protocols used to elucidate these effects. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound's pharmacological activity is mediated not by the drug itself, but by its active metabolite, desglythis compound.[4][5]

-

Prodrug Conversion: After oral administration, this compound is rapidly absorbed and undergoes enzymatic hydrolysis in the systemic circulation and the liver to form desglythis compound.[3][6] This conversion is efficient, with a bioavailability of approximately 93%.[7]

-

Selective α1-Adrenergic Agonism: Desglythis compound is a potent and selective agonist of the alpha-1 adrenergic receptors located on the smooth muscle of arterioles and veins.[3][8] The α1-adrenergic effects are almost entirely attributable to the (-) enantiomer of desglythis compound.[1]

-

Signal Transduction: The binding of desglythis compound to α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.

-

Physiological Consequence: This molecular mechanism results in the vasoconstriction of both arterial (resistance) and venous (capacitance) vessels.[4][7] The constriction of arterioles directly increases total peripheral vascular resistance, while the constriction of venous capacitance vessels reduces venous pooling and augments venous return to the heart.[2][7] The combined effect is an elevation of systemic blood pressure, which is particularly beneficial for counteracting postural drops in blood pressure.[3]

Quantitative Pharmacodynamic Effects

Clinical and preclinical studies have quantified the hemodynamic effects of this compound, demonstrating its direct impact on blood pressure and vascular resistance.

Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters across various patient populations.

Table 1: Hemodynamic Effects of this compound in Patients with Autonomic Failure & Orthostatic Hypotension

| Parameter | Dosage | Change from Baseline/Placebo | Study Population | Reference |

|---|---|---|---|---|

| Standing Systolic BP | Varied | ▲ 21.46 mmHg (mean increase from baseline) | Orthostatic Hypotension | [9] |

| Supine Mean Arterial Pressure (MAP) | 10 mg | ▲ ~7 mmHg (from 117 to 124 mmHg) | Pure Autonomic Failure | [10] |

| Total Peripheral Resistance (TPR) | 10 mg | Significant increase during exercise | Pure Autonomic Failure | [10] |

| Systolic BP | 20 mg (single dose) | ▲ ~43 mmHg (1 hour post-administration) | Observational Studies |[6] |

Table 2: Effects of this compound in Other Specific Patient Populations

| Parameter | Dosage | Effect | Study Population | Reference |

|---|---|---|---|---|

| Mean Arterial Pressure (MAP) | Not Specified | Significant Increase | Cirrhosis with Ascites | |

| Calf Vascular Resistance (CVR) | 2.5-10 mg TID | Increased during head-up tilt | Neuropathic POTS | [11] |

| Calf Venous Capacitance (Cv) | 2.5-10 mg TID | Decreased (supine and during tilt) | Neuropathic POTS |[11] |

Experimental Protocols

The vascular effects of this compound are assessed using a combination of ex vivo and in vivo methodologies.

Ex Vivo Methodologies: Myography

Ex vivo techniques are crucial for studying the direct effects of compounds on isolated blood vessels, independent of systemic neural and hormonal influences.

-

Wire Myography : This method measures the isometric tension of isolated arterial rings.[12]

-

Protocol Outline :

-

Vessel Isolation : Small resistance arteries (e.g., mesenteric) are dissected and cleaned of surrounding tissue.[13]

-

Mounting : 2-3 mm segments of the artery are mounted on two small wires in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂.[12][14]

-

Normalization : The vessel is stretched to a predetermined tension that approximates its in vivo state.

-

Pharmacological Constriction : To study vasodilation, the vessel is first pre-constricted with an agent like norepinephrine or phenylephrine.[13]

-

Compound Administration : Desglythis compound is added to the bath in a cumulative dose-response fashion to measure its direct contractile effect. The force of contraction is recorded by a transducer.

-

-

-

Pressure Myography : Considered more physiologically relevant, this technique assesses vascular tone by controlling intraluminal pressure.[13][15]

-

Protocol Outline :

-

Vessel Isolation : An intact segment of a small resistance artery is isolated.[15]

-

Cannulation : The vessel is mounted onto two glass cannulas and pressurized to a specific level (e.g., 70 mmHg) under no-flow conditions.[15]

-

Myogenic Tone Development : The artery is allowed to develop a stable level of intrinsic myogenic constriction.

-

Compound Administration : Desglythis compound is added to the superfusate (the solution bathing the outside of the vessel).

-

Data Acquisition : Changes in the vessel's internal diameter are recorded in real-time using a video camera and dimension analysis software.[15]

-

-

In Vivo / Clinical Methodologies

In vivo studies are essential for understanding the integrated physiological response to this compound in a complete biological system.

-

Venous Occlusion Plethysmography (VOP) : This non-invasive technique measures limb blood flow and is considered a gold standard for assessing vascular function in humans.[16]

-

Protocol Outline :

-

Setup : Strain gauges are placed around the forearm to measure changes in circumference. A cuff is placed around the wrist to arrest hand circulation, and another is placed on the upper arm to occlude venous return.

-

Baseline Measurement : The upper arm cuff is inflated to a pressure (e.g., 40-50 mmHg) that blocks venous outflow but not arterial inflow. The rate of increase in forearm volume, measured by the strain gauge, corresponds to arterial blood flow.

-

Drug Administration : this compound is administered orally.

-

Post-Dose Measurement : Blood flow measurements are repeated at set intervals after drug administration (e.g., 60 and 120 minutes) to determine the change in forearm vascular resistance (calculated as MAP / Forearm Blood Flow).

-

-

-

Hemodynamic Monitoring in Clinical Trials : Studies evaluating this compound for orthostatic hypotension use standardized procedures.

-

Protocol Outline :

-

Patient Selection : Patients with a documented history of symptomatic orthostatic hypotension are recruited.

-

Baseline Assessment : Patients undergo a baseline orthostatic challenge (e.g., a stand test or head-up tilt table test) after a drug-free period. Heart rate and beat-to-beat blood pressure are continuously monitored.[10]

-

Randomization : Patients are randomized to receive either this compound (e.g., 10 mg) or a placebo in a double-blind, crossover design.[10]

-

Post-Dose Challenge : The orthostatic challenge is repeated approximately one hour after drug administration, at the time of expected peak drug effect.[6]

-

Primary Endpoints : The primary outcomes measured are the changes in standing systolic and diastolic blood pressure, and symptoms of orthostatic intolerance.[9]

-

-

References

- 1. tga.gov.au [tga.gov.au]

- 2. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Hemodynamic Effects of an Increased this compound Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. This compound for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Midodrine on Smooth Muscle Cell Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Midodrine and its active metabolite, desglythis compound, on smooth muscle cell contraction. This compound is a prodrug, meaning it is converted in the body to its pharmacologically active form, desglythis compound. Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1] This guide details the mechanism of action, summarizes key quantitative data from in vitro studies, provides established experimental protocols, and visualizes the core signaling pathways and workflows.

Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

Desglythis compound exerts its effects by binding to and activating alpha-1 adrenergic receptors on the surface of smooth muscle cells.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq protein.[2][3] Activation of the alpha-1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, the primary trigger for smooth muscle contraction.[2][3][4]

The signaling pathway is as follows:

-

Receptor Activation: Desglythis compound binds to the alpha-1 adrenergic receptor.

-

G-Protein Activation: The activated receptor stimulates the Gq protein.

-

Phospholipase C Activation: The Gq protein activates the enzyme phospholipase C (PLC).[3][4]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of stored calcium into the cytoplasm.[4]

-

Calcium Influx: The increase in intracellular calcium can also be supplemented by the influx of extracellular calcium through membrane channels.

-

Muscle Contraction: The elevated cytoplasmic calcium levels lead to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle cell contraction.[4]

Quantitative Data on Smooth Muscle Contraction

In vitro studies have quantified the contractile effect of desglythis compound on various smooth muscle tissues. A key finding from a study on isolated human veins demonstrated that desglythis compound (referred to as ST 1059 in the study) is a potent vasoconstrictor.

| Tissue | Agonist | Parameter | Value | Reference |

| Isolated Human Veins | Desglythis compound | Maximal Contraction (% of Noradrenaline max) | 80% | --INVALID-LINK-- |

Further research is required to identify specific EC50 values and dose-response curves for desglythis compound on various smooth muscle types.

Experimental Protocols

The following protocols are based on established methodologies for in vitro studies of smooth muscle contraction and can be adapted for investigating the effects of this compound and desglythis compound.

Isolated Tissue Preparation (e.g., Human Saphenous Vein)

-

Tissue Acquisition: Obtain human saphenous vein segments from surgical procedures with appropriate ethical approval and patient consent.

-

Dissection: Immediately place the vein segments in cold, oxygenated Krebs-Henseleit solution (see composition below). Carefully remove adherent connective and adipose tissue under a dissecting microscope.

-

Ring Preparation: Cut the cleaned vein into rings of approximately 3-5 mm in length.

-

Endothelium Removal (Optional): To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick or fine wire. The success of endothelium removal should be verified pharmacologically (e.g., loss of acetylcholine-induced relaxation).

Krebs-Henseleit Solution Composition (in mM):

-

NaCl: 118.4

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.1

The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Isometric Tension Recording

-

Mounting: Suspend the vein rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. The rings are mounted on two L-shaped stainless-steel hooks or wires. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Test: After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM) to assess their viability and obtain a reference maximal contraction.

-

Drug Administration: Following a washout period and return to baseline tension, cumulative concentration-response curves can be generated by adding increasing concentrations of desglythis compound to the organ bath. The resulting isometric contractions are recorded using a data acquisition system.

Visualizations

Signaling Pathway of Desglythis compound-Induced Smooth Muscle Contraction

References

Pharmacokinetic Profile of Midodrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of midodrine and its active metabolite, desglythis compound, in various animal models. This compound, a prodrug, is converted in vivo to desglythis compound, which acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and an increase in blood pressure. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is crucial for the development and translation of this therapeutic agent.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its pharmacologically active metabolite, desglythis compound, have been characterized in several animal models. The following tables summarize key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | Data not available | Data not available | Data not available | Data not available | ~0.5[1][2] | |

| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | 0.3 - 0.6 | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of Desglythis compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | PO | Data not available | Data not available | ~1.0 - 2.0[3] | Data not available | ~3.0 - 4.0[3] |

| IV | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines common experimental protocols for the in-life phase and bioanalytical assessment of this compound in animal models.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats and Beagle dogs are commonly used models.

-

Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight before oral administration.

Drug Administration

Oral Administration (Rat):

-

This compound is dissolved in a suitable vehicle, such as sterile water or 0.5% carboxymethylcellulose.

-

Rats are fasted overnight prior to dosing.

-

The drug solution is administered via oral gavage using a stainless steel gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).

-

The volume administered is typically between 1-10 mL/kg body weight.

Intravenous Administration (Rat):

-

This compound is dissolved in a sterile isotonic saline solution.

-

The solution is administered as a bolus injection via the lateral tail vein.

-

The maximum volume for a bolus injection is typically 5 ml/kg.

Intravenous Administration (Dog):

-

This compound is dissolved in a sterile isotonic saline solution.

-

The solution can be administered as an intravenous bolus or a continuous infusion. For bolus administration, the drug is injected over a short period into a cephalic or saphenous vein. For infusions, a catheter is placed in a vein, and the drug is administered over a specified period using an infusion pump.

Sample Collection

Blood Sampling (Rat):

-

Serial blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood is typically collected from the tail vein or via a jugular vein cannula.

-

Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Blood Sampling (Dog):

-

Blood samples (approximately 2 mL) are collected via jugular or cephalic venipuncture at scheduled time points.

-

Samples are collected into tubes containing an anticoagulant (e.g., K3EDTA).

-

Plasma is separated by centrifugation and stored at or below -10°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of this compound and desglythis compound in plasma.

-

Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like methanol or liquid-liquid extraction with a solvent such as tert-butyl methyl ether. An internal standard (e.g., a deuterated analog) is added before extraction.

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column with an isocratic or gradient mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Visualizations

This compound Metabolism and Mechanism of Action

This compound is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound. Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is rapidly absorbed after oral administration. In rats, the intestinal H+-coupled peptide transporter 1 (PEPT1) has been shown to facilitate the oral absorption of this compound.

Distribution

Information on the specific tissue distribution of this compound and desglythis compound in animal models is limited. However, desglythis compound is known to diffuse poorly across the blood-brain barrier, suggesting limited central nervous system effects. Plasma protein binding of this compound and its active metabolite is reportedly not significant.

Metabolism

The primary metabolic pathway for this compound is the enzymatic cleavage of the glycine moiety, which results in the formation of the active metabolite, desglythis compound. This deglycination process occurs in various tissues.

Excretion

The primary route of excretion for desglythis compound is via the kidneys, with a significant portion undergoing active renal secretion. The renal elimination of the parent drug, this compound, is considered insignificant. Studies in rats have shown that after administration of radiolabeled compounds, radioactivity is recovered in both urine and feces, with biliary excretion playing a role.

This technical guide serves as a foundational resource for professionals in drug development. Further targeted studies are necessary to fully elucidate the quantitative pharmacokinetic profile of this compound and desglythis compound across various preclinical species.

References

Molecular Docking Studies of Midodrine's Active Metabolite, Desglymidodrine, with Adrenergic Receptor Subtypes: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midodrine is a peripherally-acting alpha-1 adrenergic receptor agonist used clinically for the treatment of orthostatic hypotension.[1][2] It is administered as a prodrug, which is subsequently metabolized to its active form, desglythis compound.[1][3][4] Desglythis compound exerts its therapeutic effect by binding to and activating alpha-1 adrenergic receptors, leading to vasoconstriction of both arterioles and veins, and a consequent increase in standing blood pressure.[1][2][5] Pharmacological studies have demonstrated its high selectivity for alpha-1 receptors with minimal to no activity at beta-adrenergic receptors.[1][6]

Understanding the molecular interactions between desglythis compound and the specific subtypes of the alpha-1 adrenergic receptor (α1A, α1B, and α1D) is crucial for elucidating its precise mechanism of action and for the rational design of next-generation, subtype-selective agonists with improved therapeutic profiles. Molecular docking simulations are a powerful computational tool to predict the binding mode, affinity, and specific interactions of a ligand with its receptor at an atomic level.[7][8]

This whitepaper provides an in-depth technical guide to the principles and methodologies for conducting molecular docking studies of desglythis compound with alpha-1 adrenergic receptor subtypes. It outlines a detailed experimental protocol, presents a framework for data analysis and visualization, and discusses the downstream signaling pathways.

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are classified into two main types: alpha (α) and beta (β), each with several subtypes.[9] Desglythis compound is a selective agonist for the alpha-1 adrenergic receptor subtypes.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of alpha-1 adrenergic receptors by an agonist like desglythis compound initiates a well-characterized signaling cascade. These receptors are coupled to the Gq/11 family of G-proteins.[10] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, ultimately leading to the physiological response, such as smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by desglythis compound.

Molecular Docking Protocol: A Representative Workflow

This section outlines a detailed, representative protocol for performing a molecular docking study of desglythis compound with the human alpha-1A adrenergic receptor. This workflow is based on established methodologies for GPCRs and utilizes widely accepted software.

Caption: A general workflow for molecular docking studies.

Software and Resources

-

Receptor Structure: RCSB Protein Data Bank (PDB)

-

Ligand Structure: PubChem or ZINC database

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Chimera

-

Docking Engine: AutoDock Vina, Glide

Step-by-Step Methodology

-

Receptor Preparation:

-

The 3D structure of the human alpha-1A adrenergic receptor can be obtained from the RCSB PDB (e.g., PDB ID: 8THK, 9M4Q).[11][12]

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands or non-essential ions.

-

Hydrogen atoms are added, and protonation states of ionizable residues are assigned, typically for a physiological pH of 7.4.

-

The structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of desglythis compound is obtained from a chemical database like PubChem.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial atomic charges are assigned, and rotatable bonds are defined.

-

-

Grid Generation:

-

A grid box is defined around the putative binding site of the receptor. For aminergic GPCRs, the binding pocket is typically located within the transmembrane helices.

-

The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

-

Molecular Docking:

-

The prepared ligand is docked into the prepared receptor using a docking program like AutoDock Vina.

-

The docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Pose Analysis and Scoring:

-

The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).

-

The poses are ranked according to their predicted binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

-

Interaction Analysis:

-

The best-ranked pose is visually inspected to analyze the specific interactions between desglythis compound and the amino acid residues of the receptor.

-

This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

-

-

Molecular Dynamics (MD) Simulation (Optional):

-

To assess the stability of the predicted binding mode, the ligand-receptor complex can be subjected to MD simulations.

-

These simulations provide insights into the dynamic behavior of the complex over time and can help to validate the docking results.

-

Data Presentation: Illustrative Docking Results

As previously stated, specific docking data for desglythis compound is not currently available. The following tables are presented as an example of how such data would be structured for comparison and analysis.

Table 1: Illustrative Binding Affinities of Desglythis compound with Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Alpha-1A | 8THK | -8.5 |

| Alpha-1B | Homology Model | -8.2 |

| Alpha-1D | Homology Model | -7.9 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Key Amino Acid Interactions for Desglythis compound with the Alpha-1A Adrenergic Receptor (PDB: 8THK)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp106 (TM3) | Hydrogen Bond | 2.8 |

| Ser188 (TM5) | Hydrogen Bond | 3.1 |

| Phe308 (TM6) | Pi-Pi Stacking | 4.5 |